

# Spectral Analysis of Teneligliptin-d8 Carboxylic Acid: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Teneligliptin-d8 Carboxylic Acid*

Cat. No.: *B1156581*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for **Teneligliptin-d8 Carboxylic Acid**, a deuterated metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor Teneligliptin. Due to the limited availability of public spectral data for this specific isotopically labeled compound, this document leverages data from its parent compound, Teneligliptin, and its non-deuterated carboxylic acid impurity, alongside established principles of mass spectrometry and nuclear magnetic resonance spectroscopy.

## Chemical and Physical Properties

**Teneligliptin-d8 Carboxylic Acid** is a stable, isotopically labeled form of the carboxylic acid metabolite of Teneligliptin. The deuterium labeling provides a distinct mass shift, making it a valuable internal standard for pharmacokinetic and metabolic studies.

| Property          | Value                                                                                                                                            |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|
| Molecular Formula | C <sub>19</sub> H <sub>17</sub> D <sub>8</sub> N <sub>5</sub> O <sub>2</sub>                                                                     |
| Molecular Weight  | 327.23 g/mol <a href="#">[1]</a>                                                                                                                 |
| Synonyms          | (2S,4S)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic Acid-d8; Teneligliptin Impurity E-d8 <a href="#">[1]</a> |
| Purity            | >98% <a href="#">[1]</a>                                                                                                                         |

## Mass Spectrometry Data (Expected)

Mass spectrometry is a critical tool for the identification and quantification of drug metabolites. The following table outlines the expected mass-to-charge ratios (m/z) for **Teneligliptin-d8 Carboxylic Acid** in positive ion mode electrospray ionization (ESI). The fragmentation pattern is predicted based on the known fragmentation of Teneligliptin.

| Ion                | Expected m/z | Description                                                                 |
|--------------------|--------------|-----------------------------------------------------------------------------|
| [M+H] <sup>+</sup> | 328.24       | Protonated molecular ion                                                    |
| Fragment 1         | 175.1        | Fragment corresponding to the pyrazole-piperazine moiety                    |
| Fragment 2         | 154.2        | Fragment corresponding to the deuterated pyrrolidine-carboxylic acid moiety |

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Expected)

NMR spectroscopy provides detailed information about the molecular structure. The expected <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **Teneligliptin-d8 Carboxylic Acid** are predicted based on the spectra of Teneligliptin and general chemical shift principles for carboxylic acids. The signals for the deuterated positions are expected to be absent in the <sup>1</sup>H NMR spectrum and show a characteristic multiplet in the <sup>13</sup>C NMR spectrum due to C-D coupling.

### <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>)

| Chemical Shift (ppm) | Multiplicity | Assignment                              |
|----------------------|--------------|-----------------------------------------|
| ~12.0                | broad s      | -COOH                                   |
| 7.20 - 7.80          | m            | Aromatic protons                        |
| 3.00 - 4.00          | m            | Pyrrolidine and Piperazine ring protons |
| 2.20                 | s            | -CH <sub>3</sub>                        |

## <sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>)

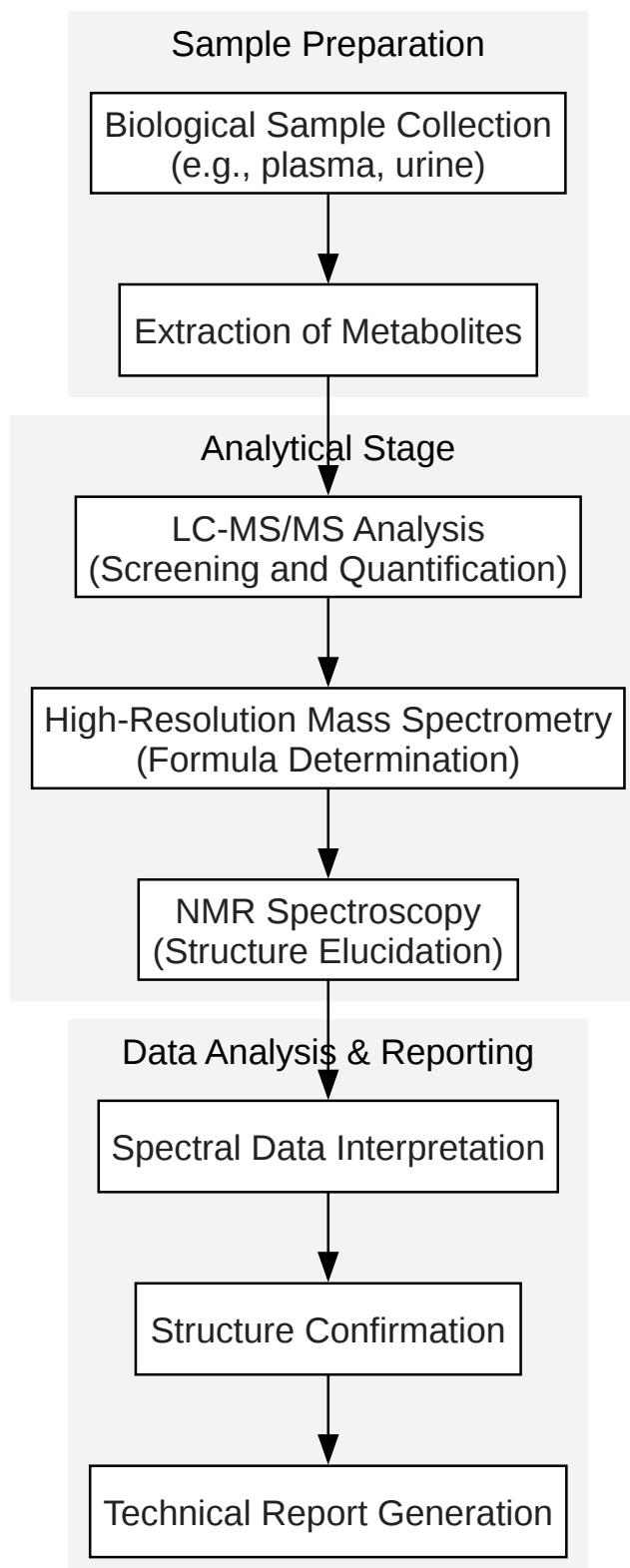
| Chemical Shift (ppm) | Assignment                                                                                                     |
|----------------------|----------------------------------------------------------------------------------------------------------------|
| ~175                 | -COOH                                                                                                          |
| 110 - 150            | Aromatic and Pyrazole carbons                                                                                  |
| 40 - 60              | Pyrrolidine and Piperazine ring carbons<br>(deuterated positions will show reduced intensity<br>and splitting) |
| ~14                  | -CH <sub>3</sub>                                                                                               |

## Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for **Teneligliptin-d8 Carboxylic Acid**, based on methods used for Teneligliptin and its impurities.[\[2\]](#)

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

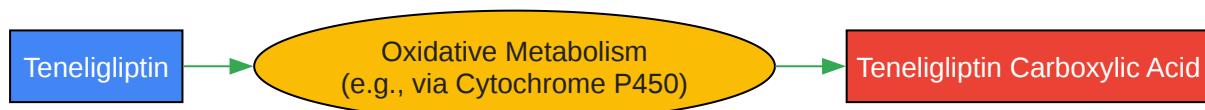
- Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode for quantification, with transitions from the protonated molecular ion to characteristic product ions.


## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) or other suitable deuterated solvent.
- <sup>1</sup>H NMR: Standard proton experiment with a spectral width of 0-15 ppm.
- <sup>13</sup>C NMR: Proton-decoupled carbon experiment with a spectral width of 0-200 ppm.
- Sample Concentration: 5-10 mg of the compound dissolved in 0.5-0.7 mL of solvent.

## Visualizations

### Metabolite Identification Workflow


The following diagram illustrates a typical workflow for the identification and characterization of a deuterated drug metabolite like **Teneligliptin-d8 Carboxylic Acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for metabolite identification.

## Hypothetical Metabolic Pathway of Teneligliptin

This diagram shows a simplified, hypothetical metabolic pathway leading to the formation of Teneligliptin Carboxylic Acid from the parent drug, Teneligliptin. The deuterated version would follow the same pathway.



[Click to download full resolution via product page](#)

Caption: Hypothetical metabolism of Teneligliptin.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. BioOrganics [bioorganics.biz]
- 2. rjptonline.org [rjptonline.org]
- To cite this document: BenchChem. [Spectral Analysis of Teneligliptin-d8 Carboxylic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1156581#spectral-data-for-teneligliptin-d8-carboxylic-acid>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)